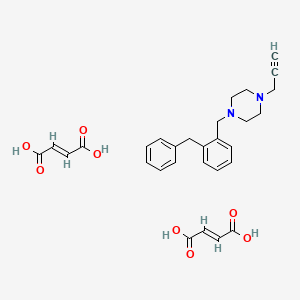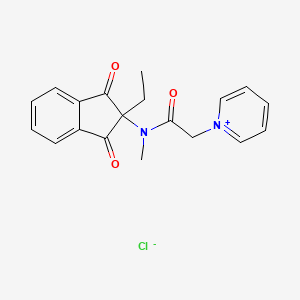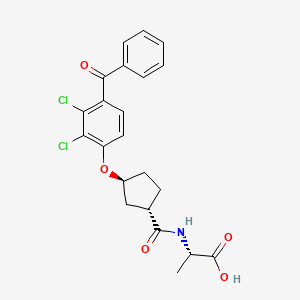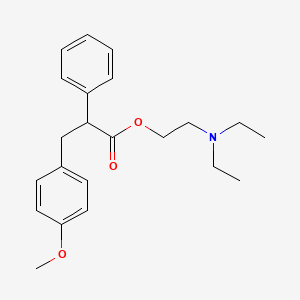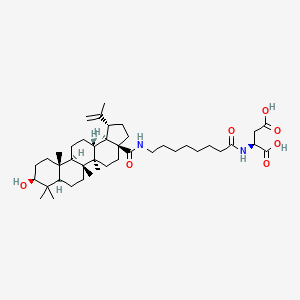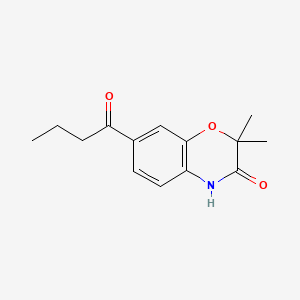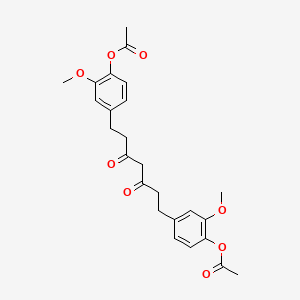
Tetrahydrocurcumin diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocurcumin diacetate is a derivative of tetrahydrocurcumin, which is a major active metabolite of curcuminThis compound is known for its enhanced bioavailability and stability compared to curcumin, making it a valuable compound in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrocurcumin diacetate can be synthesized through a series of chemical reactions starting from curcumin. The process typically involves the reduction of curcumin to tetrahydrocurcumin, followed by acetylation to form this compound. The reduction step can be achieved using hydrogenation with a palladium catalyst under mild conditions. The acetylation step involves the reaction of tetrahydrocurcumin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrocurcumin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Tetrahydrocurcumin diacetate has a wide range of scientific research applications due to its potent biological activities and improved stability. Some of the key applications include:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Mecanismo De Acción
Tetrahydrocurcumin diacetate exerts its effects through multiple molecular targets and pathways. It modulates oxidative stress, inflammation, and cell proliferation by interacting with key signaling molecules such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinase (PI3K)/Akt . These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: The parent compound of tetrahydrocurcumin diacetate, known for its wide range of biological activities but limited by poor bioavailability.
Tetrahydrocurcumin: The immediate precursor of this compound, with improved stability and bioavailability compared to curcumin.
Tetrahydrocurcumin diglutaric acid: A water-soluble ester prodrug of tetrahydrocurcumin with enhanced pharmacological effects.
Uniqueness
This compound stands out due to its enhanced bioavailability and stability, making it more effective in therapeutic applications compared to curcumin and tetrahydrocurcumin. Its ability to undergo various chemical modifications also allows for the development of novel derivatives with improved properties .
Propiedades
Número CAS |
52199-86-7 |
|---|---|
Fórmula molecular |
C25H28O8 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[4-[7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxoheptyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H28O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h7-8,11-14H,5-6,9-10,15H2,1-4H3 |
Clave InChI |
JCINEFFCWGNLKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)OC(=O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



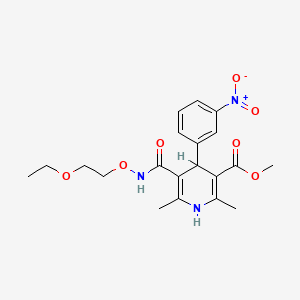
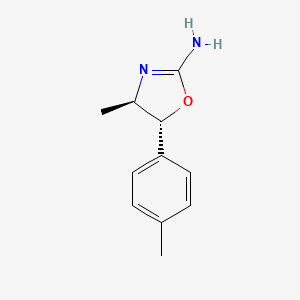
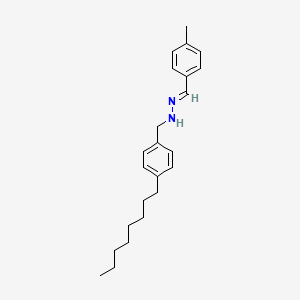
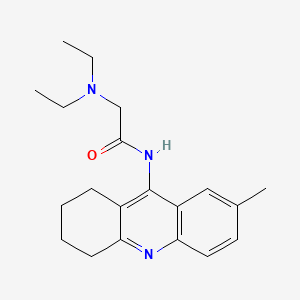

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
